N-(Trimethylamine-borane-carbonyl)proline methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

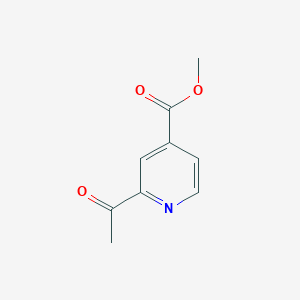

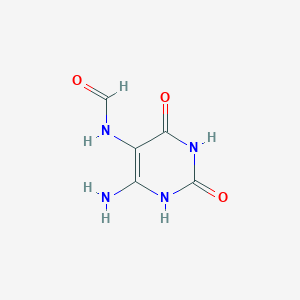

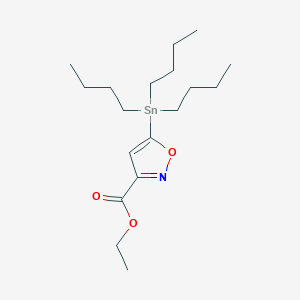

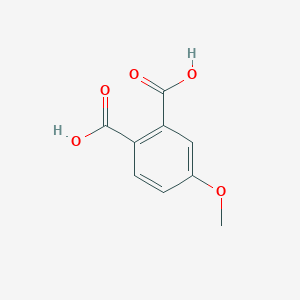

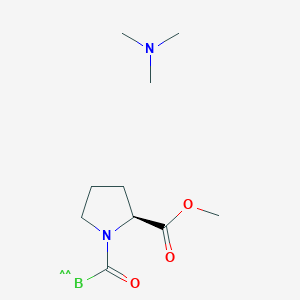

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a compound with the molecular formula C10H19BN2O3 . It is an α-Boron analog of betaine-Pro methyl ester . The molecular weight of this compound is 226.08 g/mol .

Molecular Structure Analysis

The molecular structure of N-(Trimethylamine-borane-carbonyl)proline methyl ester includes a boron atom, which is one of the few elements in the periodic table known to form stable compounds featuring triple bonds . The InChI string of the compound isInChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų and a complexity of 215 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 226.1488726 g/mol .Scientific Research Applications

1. Reducing Agent in Methylation and Formylation of Amines

The borane-trimethylamine complex is noted for its efficiency as a reducing agent, particularly for the selective methylation and formylation of amines with CO2 under metal-free conditions. This is highlighted in the work of Zhang, Zhang, and Gao (2021), where they demonstrate the use of 6-Amino-2-picoline as a catalyst in the methylation of various secondary amines. Their mechanistic studies reveal that this catalytic system operates similarly to an intramolecular frustrated Lewis pair, effectively activating CO2 (Yanmeng Zhang, He Zhang, & K. Gao, 2021).

2. Application in Vibrational Spectroscopy of Boronate Esters

N-methyliminodiacetic acid (MIDA)-protected boronate esters, including borane-trimethylamine, are significant in spectroscopic studies due to their stability and unique molecular architecture. Reinemann et al. (2011) explored the infrared, Raman, and surface-enhanced Raman spectra of methylboronic acid MIDA ester, comparing these results to electronic structure calculations (Dana N. Reinemann, Ashley M. Wright, J. Wolfe, Gregory S. Tschumper, & N. Hammer, 2011).

3. Synthesis of α-Carbonylalkyl- and β-Hydroxy-Alkyl Boranes

Dembitsky, Tolstikov, and Srebnik (2017) focused on the synthesis of α-carbonylalkyl- and β-hydroxy-alkyl boranes, including compounds like [1.2.3]-diazaborinines, uracyl boronic acids, and [1.2.3.4]-diaza-diboretes. Their review discusses various synthetic approaches and the resulting applications in organic synthesis (V. Dembitsky, G. Tolstikov, & M. Srebnik, 2017).

4. Synthesis of Substituted Boron Analogues of β-Proline

Belfaitah, Isly, and Carboni (2004) investigated the synthesis of 3-boronic esters-substituted pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to alkenyl boronates. They successfully synthesized boron analogues of substituted β-prolines and demonstrated the applications of these compounds in further chemical synthesis (A. Belfaitah, Muriel Isly, & B. Carboni, 2004).

properties

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trimethylamine-borane-carbonyl)proline methyl ester | |

CAS RN |

125893-97-2 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.